Faeriefungin A

Description

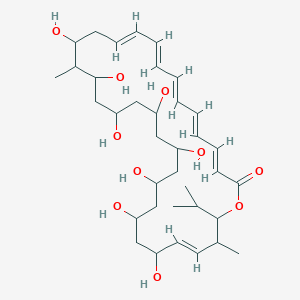

Faeriefungin A is a polyol polyene macrolide lactone antibiotic produced by Streptomyces griseus var. autotrophicus (ATCC 53668), first isolated from a fairy ring soil sample in Michigan, USA . Structurally, it belongs to the pentaene macrolide family, characterized by a 33-membered lactone ring with five conjugated double bonds and multiple hydroxyl groups . Notably, faeriefungin exists as a mixture of two stereoisomers, this compound and B, differing in the substitution at C-33 (H vs. CH₃) .

Properties

CAS No. |

123166-67-6 |

|---|---|

Molecular Formula |

C36H58O10 |

Molecular Weight |

650.8 g/mol |

IUPAC Name |

(3E,5E,7E,9E,11E,29E)-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |

InChI |

InChI=1S/C36H58O10/c1-24(2)36-25(3)16-17-27(37)18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-34(44)26(4)33(43)14-12-10-8-6-5-7-9-11-13-15-35(45)46-36/h5-13,15-17,24-34,36-44H,14,18-23H2,1-4H3/b7-5+,8-6+,11-9+,12-10+,15-13+,17-16+ |

InChI Key |

GBVIQYQFMPWELT-VNYSJGGHSA-N |

SMILES |

CC1C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O |

Isomeric SMILES |

CC1/C=C/C(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O |

Other CAS No. |

38328-44-8 |

Synonyms |

faeriefungin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Faeriefungin A shares structural and functional similarities with other polyene macrolides but exhibits distinct biological and physicochemical properties. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of this compound and Related Polyene Macrolides

Key Differentiators of this compound:

Dual Antifungal and Antibacterial Activity : Unlike nystatin and amphotericin B, which lack antibacterial efficacy, this compound targets Gram-positive bacteria (e.g., Staphylococcus aureus) and fastidious Gram-negative species (e.g., Neisseria) .

Structural Stability : Crystalline and stable under ambient conditions, offering formulation advantages over hygroscopic polyenes like nystatin .

Agricultural Utility: Effective against Fusarium-mediated asparagus root diseases at 100 ppm, outperforming non-polyene agents like geldanamycin .

Mechanistic Uniqueness : While most polyenes bind ergosterol, faeriefungin’s bacterial activity suggests additional targets, possibly involving membrane disruption via hydroxyl-rich regions .

Limitations:

Q & A

Q. What experimental methodologies are used to isolate and characterize Faeriefungin A from Streptomyces griseus var. autotrophicus?

this compound is isolated via solvent extraction and chromatographic techniques (e.g., HPLC), followed by structural elucidation using NMR and mass spectrometry. Key steps include mycelium extraction with methanol, partitioning with ethyl acetate, and crystallization. Structural confirmation requires comparative analysis with known polyene macrolides like mycoticin, focusing on lactone ring systems and hydroxylation patterns .

Q. How do initial bioactivity assays for this compound differ across microbial and eukaryotic models?

Bioactivity is tested using agar dilution (for fungi like Aspergillus and Candida) and broth microdilution (for Gram-negative bacteria and nematodes). Minimum inhibitory concentrations (MICs) are determined at 3.2–16.0 µg/mL for fungi and 100 ppm for nematocidal activity. Cytotoxicity is assessed via hemolysis assays (human erythrocytes) and epithelial cell viability tests (rat liver cells), with comparative toxicity profiles against amphotericin B .

Q. What validation steps are required to confirm the purity of this compound in mixed samples?

Purity validation involves high-resolution LC-MS to distinguish this compound from its structural analog Faeriefungin B, which differs by a methyl group at C-33. NMR-based quantification (e.g., integration of proton signals) and crystallographic analysis are critical to resolving isomeric mixtures .

Advanced Research Questions

Q. How does the polyol polyene macrolide structure of this compound influence its mechanism of action against fungal membranes?

this compound binds ergosterol via its macrolide ring, forming transmembrane pores that disrupt ion gradients. This mechanism is inferred from its structural similarity to amphotericin B and validated through ergosterol-binding assays and membrane permeability tests (e.g., potassium leakage in Candida). Competitive inhibition studies with exogenous ergosterol further confirm target specificity .

Q. What experimental strategies resolve contradictions in cytotoxicity data between erythrocyte and epithelial cell models?

Discrepancies in toxicity (e.g., higher hemolysis vs. moderate epithelial cell damage) are addressed by comparing membrane cholesterol content across cell types. Dose-response curves and time-lapsed viability assays (e.g., MTT) under varying pH conditions clarify differential susceptibility. Parallel studies with cholesterol-depleted cells isolate ergosterol-specific effects .

Q. How can structural modifications to this compound improve its selectivity for pathogenic fungi over human cells?

Structure-activity relationship (SAR) studies focus on modifying hydroxyl groups (e.g., acetylation) and lactone ring size. Computational docking models predict ergosterol-binding affinities of analogs, while in vitro assays validate reduced hemolysis. For example, C-33 methylation in Faeriefungin B reduces cytotoxicity but retains antifungal activity .

Q. What methodologies ensure reproducibility in this compound’s bioactivity across different Streptomyces strains?

Reproducibility requires standardized fermentation conditions (e.g., pH 7.2, 28°C) and genetic validation of biosynthetic gene clusters (e.g., PCR for polyketide synthase genes). Batch-to-batch consistency is monitored via LC-MS metabolite profiling and comparative bioassays against reference strains .

Methodological and Data Analysis Questions

Q. How are conflicting MIC values for this compound against Neisseria gonorrhoeae addressed in cross-study comparisons?

Discrepancies arise from variations in assay media (e.g., cation-adjusted Mueller-Hinton vs. blood agar). Harmonization follows CLSI guidelines, including standardized inoculum preparation (0.5 McFarland) and endpoint criteria (≥80% growth inhibition). Meta-analyses adjust for strain-specific resistance markers (e.g., penicillinase production) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent nematocidal activity?

Probit analysis models mortality rates (e.g., 100% at 100 ppm) with logistic regression for LC₅₀ calculations. Time-to-event analyses (Kaplan-Meier) assess differences in lethality kinetics between Aedes aegypti and Panagrellus redivivus. Bootstrap resampling validates confidence intervals for small-sample datasets .

Q. How do researchers validate the environmental relevance of this compound’s antifungal activity in soil ecosystems?

Soil microcosm studies simulate fairy ring conditions (pH 5.5–6.5, organic matter content 15–20%). Bioavailability is quantified via LC-MS/MS, while non-target effects on soil microbiota are assessed through 16S rRNA sequencing. Field trials correlate in vitro MICs with suppression of phytopathogens (e.g., Pythium spp.) in situ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.